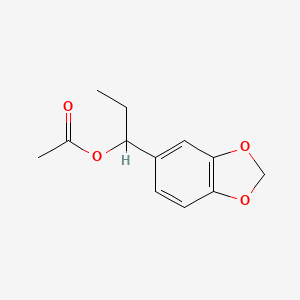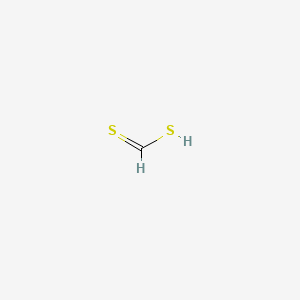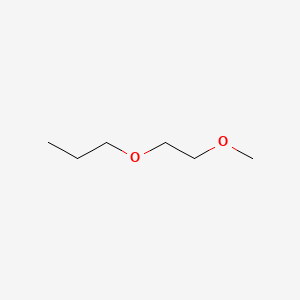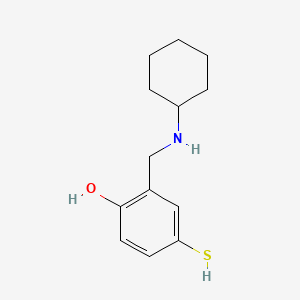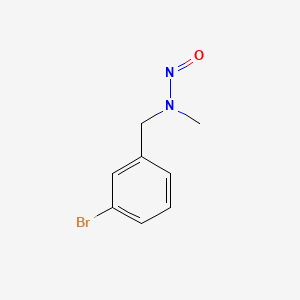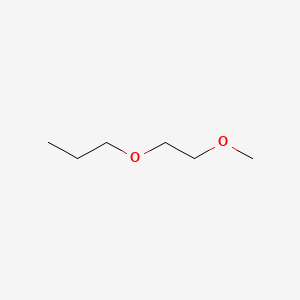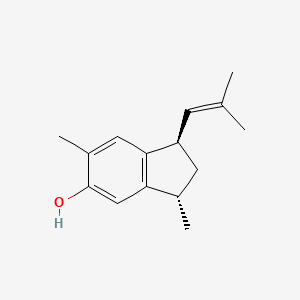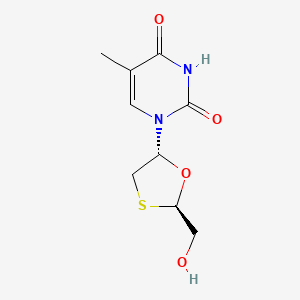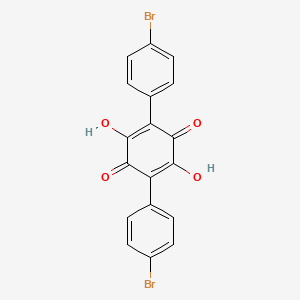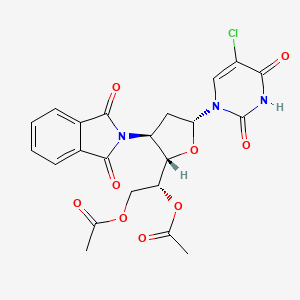
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)- is a complex organic compound that belongs to the class of pyrimidinediones. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)- typically involves multi-step organic synthesis. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidinedione core: This can be achieved through cyclization reactions involving urea derivatives and appropriate diketones.
Chlorination: Introduction of the chlorine atom at the 5-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Glycosylation: The attachment of the ribo-hexofuranosyl moiety can be carried out using glycosyl donors and acceptors under acidic or basic conditions.
Acetylation: The acetyl groups are introduced using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorine atom or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biology, the compound may be used in the study of enzyme interactions, particularly those involving pyrimidine metabolism. It can also be used as a probe to investigate cellular processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as antiviral or anticancer agents. Research into its biological activity and mechanism of action can lead to the development of new drugs.
Industry
In industry, the compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(beta-D-ribo-hexofuranosyl)-: A simpler analog without the acetyl and isoindole groups.
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2,3-dideoxy-beta-D-ribo-hexofuranosyl)-: Lacks the acetyl groups but retains the isoindole moiety.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)- lies in its complex structure, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
133488-36-5 |
|---|---|
Molekularformel |
C22H20ClN3O9 |
Molekulargewicht |
505.9 g/mol |
IUPAC-Name |
[(2R)-2-acetyloxy-2-[(2S,3S,5R)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-3-(1,3-dioxoisoindol-2-yl)oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C22H20ClN3O9/c1-10(27)33-9-16(34-11(2)28)18-15(26-20(30)12-5-3-4-6-13(12)21(26)31)7-17(35-18)25-8-14(23)19(29)24-22(25)32/h3-6,8,15-18H,7,9H2,1-2H3,(H,24,29,32)/t15-,16+,17+,18-/m0/s1 |
InChI-Schlüssel |
NJUINJHDMPWBBU-MLHJIOFPSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]([C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Cl)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(C1C(CC(O1)N2C=C(C(=O)NC2=O)Cl)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



